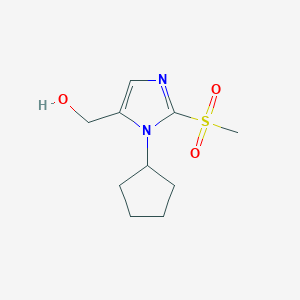
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring attached to a methanol group . The InChI code for this compound is provided in some references .Scientific Research Applications
Antibacterial Agents
Imidazole derivatives have been reported to exhibit significant antibacterial activity. The presence of the methanesulfonyl group in the compound could potentially enhance its lipophilicity, aiding in the penetration of bacterial cell walls and increasing its antibacterial efficacy. Research could explore its use against various strains of bacteria, particularly those that are resistant to current antibiotics .
Antifungal Treatments
Similar to their antibacterial properties, imidazole compounds can also serve as antifungal agents. The cyclopentyl group attached to the imidazole ring might confer additional binding affinity towards fungal enzymes or receptors, making this compound a candidate for the treatment of fungal infections .
Anticancer Therapeutics
Imidazole rings are found in many anticancer drugs due to their ability to interact with DNA and/or inhibit enzymes involved in cancer cell proliferation. The sulfonyl moiety in (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol could be explored for its potential to act as a cancer cell growth inhibitor .
Anti-inflammatory Medications
The imidazole core is known to possess anti-inflammatory properties. This compound could be investigated for its effectiveness in reducing inflammation, possibly through the inhibition of cyclooxygenase enzymes or other inflammatory pathways .
Antiviral Agents
Imidazole derivatives have shown promise as antiviral agents. The structural features of this compound, including the methanesulfonyl group, could be optimized to target specific viral proteins, offering a new avenue for antiviral drug development .
Antidiabetic Drugs
Some imidazole derivatives have been identified as potential antidiabetic agents. The unique structure of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol could be utilized to modulate insulin release or to improve insulin sensitivity .
Neuroprotective Agents
The imidazole ring is a common feature in molecules with neuroprotective activity. This compound could be assessed for its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Gastrointestinal Therapeutics
Imidazole compounds, due to their amphoteric nature, can interact with gastric acids and have been used in antiulcer medications. The specific structure of this compound might be beneficial in treating various gastrointestinal disorders by acting on relevant biological targets .
properties
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
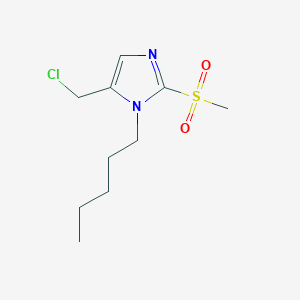
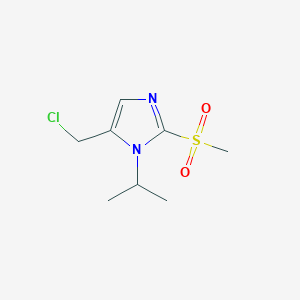
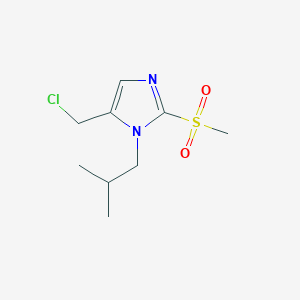

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
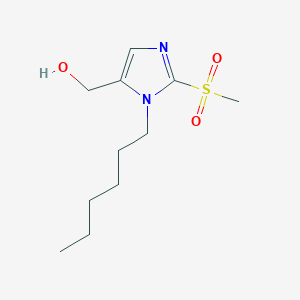
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)